2-(4-METHOXYPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE
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Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and a benzoylamino group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE typically involves the esterification of 2-(benzoylamino)benzoic acid with 2-(4-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine, chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-2-oxoethyl 2-(benzoylamino)benzoate.
Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 2-(benzoylamino)benzoate.
Substitution: Formation of 2-(4-halophenyl)-2-oxoethyl 2-(benzoylamino)benzoate.
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Similar in structure but contains a furocoumarin moiety.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane group instead of a benzoate moiety.
Uniqueness
2-(4-METHOXYPHENYL)-2-OXOETHYL 2-BENZAMIDOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and benzoylamino groups contribute to its potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H19NO5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-benzamidobenzoate |
InChI |
InChI=1S/C23H19NO5/c1-28-18-13-11-16(12-14-18)21(25)15-29-23(27)19-9-5-6-10-20(19)24-22(26)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,26) |
InChI Key |
GTWCPZZEQNVMKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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